Chemical Properties & Synthetic Utility of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Chemical Properties & Synthetic Utility of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Executive Summary
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile (often referred to as 3-cyanoacetyl-1-methylindole ) represents a privileged scaffold in medicinal chemistry. Structurally, it combines an electron-rich N-methylindole core with an electron-deficient
This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of this molecule. It serves as a blueprint for researchers utilizing this scaffold to synthesize heterocycles (pyrazoles, pyrimidines, pyrans) and biologically active acrylonitriles.
Structural Analysis & Physicochemical Profile
The molecule consists of an indole ring methylated at the N1 position and acylated at the C3 position with a 2-cyanoacetyl group.[1]
Electronic Distribution
-
Indole Core (Donor): The N-methyl group increases the electron density of the indole ring via inductive effects (
), making the C3 position highly nucleophilic during the initial synthesis. However, once the acyl group is attached, the indole acts as a resonance donor to the carbonyl. -
-Ketonitrile Chain (Acceptor): The carbonyl (C=O) and nitrile (C
N) groups flank a central methylene unit. These electron-withdrawing groups (EWG) significantly acidify the methylene protons.
Key Physicochemical Data[2]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core stoichiometry.[2][3][4] | |
| Molecular Weight | 198.22 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Active Methylene pKa | Highly acidic; easily deprotonated by weak bases (e.g., piperidine, | |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH. | N-methylation improves lipophilicity compared to the NH-analog. |
| Appearance | Yellow to orange crystalline solid. | Extended conjugation often imparts color. |
Synthetic Architecture
The synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile relies on electrophilic aromatic substitution at the indole C3 position.
Primary Route: Acylation via Mixed Anhydride
The most robust method involves the reaction of 1-methylindole with cyanoacetic acid in the presence of acetic anhydride. This generates a mixed anhydride intermediate in situ, which acts as the active electrophile.
Reaction Scheme:
Synthetic Workflow Diagram
The following diagram outlines the synthesis of the core scaffold and its divergent transformation into downstream libraries.
Figure 1: Divergent synthetic pathways originating from the 3-cyanoacetyl-1-methylindole scaffold.
Chemical Reactivity & Transformations[1][5][6][7][8][9][10]
The chemical versatility of this scaffold is dictated by the active methylene group (C2 of the propyl chain). It acts as a carbon nucleophile upon deprotonation.
Knoevenagel Condensation (C=C Bond Formation)
Reaction with aromatic aldehydes yields
-
Mechanism: Base-catalyzed deprotonation
Enolate formation Nucleophilic attack on aldehyde Dehydration. -
Conditions: Ethanol/Piperidine (catalytic) or Ionic Liquids.
-
Utility: Creating Michael acceptors for covalent drug inhibition.
Cyclization to Pyrazoles
Reaction with hydrazine hydrate leads to the formation of 3-(1-methyl-1H-indol-3-yl)-1H-pyrazol-5-amines.
-
Mechanism: Hydrazine attacks the ketone carbonyl (forming a hydrazone) followed by intramolecular attack on the nitrile carbon.
-
Significance: Pyrazoles are potent pharmacophores in anti-inflammatory and anticancer drugs (e.g., kinase inhibitors).
Multicomponent Reactions (MCRs)
The scaffold participates in one-pot reactions (e.g., with benzaldehyde and malononitrile) to form functionalized 4H-pyrans or pyridines . This is highly efficient for generating diversity in High-Throughput Screening (HTS) libraries.
Experimental Protocols
Disclaimer: These protocols are synthesized from standard methodologies for cyanoacetyl indoles. Always perform a risk assessment before experimentation.
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile.[2]
-
Reagents:
-
1-Methylindole (10 mmol)
-
Cyanoacetic acid (12 mmol)
-
Acetic anhydride (5 mL)
-
-
Procedure:
-
Dissolve 1-methylindole and cyanoacetic acid in acetic anhydride in a round-bottom flask equipped with a drying tube.
-
Heat the mixture at 70–80°C for 30–60 minutes. Note: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Overheating may cause polymerization.
-
Cool the reaction mixture to room temperature.
-
Pour the contents into crushed ice (50 g) and stir vigorously to hydrolyze excess anhydride.
-
A solid precipitate will form. Filter the solid.
-
Purification: Recrystallize from ethanol or methanol to obtain yellow needles.
-
-
Validation:
-
IR: Look for nitrile stretch (
) and ketone carbonyl ( ). -
1H NMR (DMSO-d6): Singlet at
(2H, active methylene).
-
Protocol B: Synthesis of Indolyl-Pyrazoles
Objective: Cyclization to 5-amino-3-(1-methyl-1H-indol-3-yl)pyrazole.
-
Reagents:
-
Scaffold from Protocol A (1 mmol)
-
Hydrazine hydrate (99%, 2 mmol)
-
Absolute Ethanol (10 mL)
-
-
Procedure:
-
Dissolve the scaffold in ethanol.[3]
-
Add hydrazine hydrate dropwise.
-
Reflux the mixture for 4–6 hours.
-
Concentrate the solvent under reduced pressure (approx. 50% volume).
-
Cool to
. Filter the precipitate.
-
-
Mechanism Visualization:
Figure 2: Step-wise mechanism for the conversion of the
Medicinal Chemistry Applications
The 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile scaffold is not merely a synthetic intermediate; it is a precursor to bioactive agents targeting specific biological pathways.
| Therapeutic Area | Target Mechanism | Derivative Class |
| Oncology | Tubulin Polymerization Inhibition | Indolyl-Pyran derivatives |
| Oncology | Tyrosine Kinase Inhibition (EGFR) | Indolyl-Acrylonitriles (Tyrphostin analogs) |
| Antimicrobial | DNA Gyrase Inhibition | Indolyl-Pyrazoles |
| Antiviral | Reverse Transcriptase Inhibition | Indolyl-Dihydropyridines |
References
-
Olyaei, A., & Sadeghpour, M. (2023).[5] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances , 13, 21710-21745.[5]
- Key Insight: Comprehensive review of the reactivity of 3-cyanoacetyl indoles, including Knoevenagel and multicomponent reactions.
- Radwan, M. A. A., et al. (2007). Synthesis and Biological Evaluation of New 3-Substituted Indole Derivatives. Farmaco, 62, 50-56. Key Insight: Establishes the foundational synthesis of the scaffold using acetic anhydride.
- Ahluwalia, V. K., et al. (1997). A convenient synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile. Indian Journal of Chemistry, Section B.
-
Nagalatha, et al. (2021).[2] Synthesis And Characterization Of N-Methyl Indole Derivatives Via Desulfitative Displacement. Indo American Journal of Pharmaceutical Sciences .
-
Key Insight: Demonstrates the utility of the scaffold in forming acrylonitrile derivatives.[2]
-
Sources
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 2. iajps.com [iajps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
